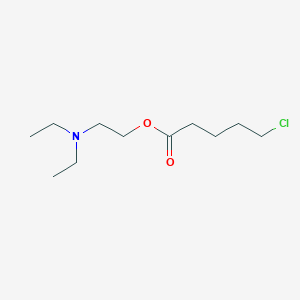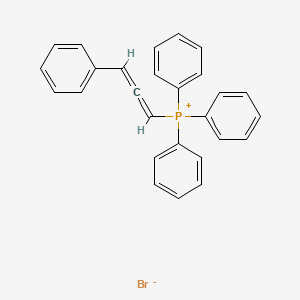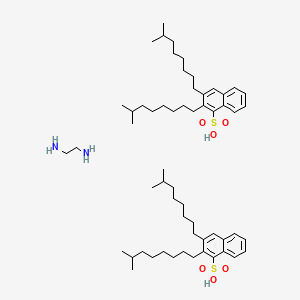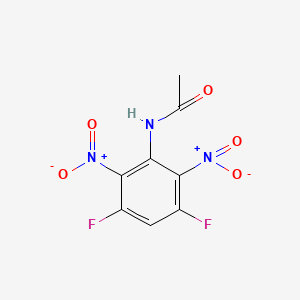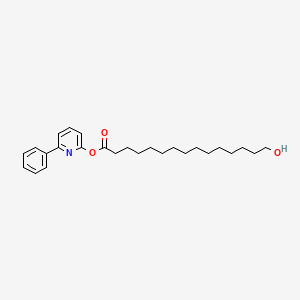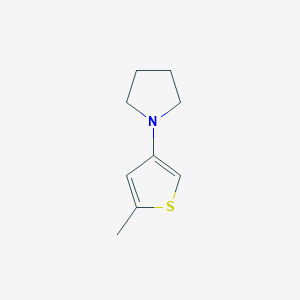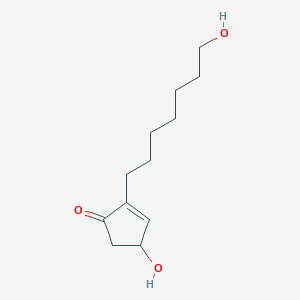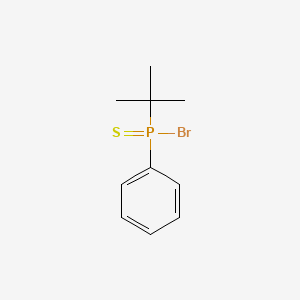
tert-Butyl(phenyl)phosphinothioic bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl(phenyl)phosphinothioic bromide is an organophosphorus compound that features a phosphinothioic group bonded to a tert-butyl and phenyl group, with a bromine atom attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(phenyl)phosphinothioic bromide typically involves the reaction of tert-butyl(phenyl)phosphine with sulfur and bromine. The reaction conditions often require a controlled environment to ensure the proper formation of the phosphinothioic bromide compound. For instance, the reaction might be carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This could include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve the overall production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl(phenyl)phosphinothioic bromide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinothioic group to a phosphine group.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents such as lithium aluminum hydride for reduction reactions, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific type of reaction and reagents used. For example, oxidation reactions may yield phosphine oxides, while substitution reactions can produce a variety of phosphinothioic derivatives.
Scientific Research Applications
tert-Butyl(phenyl)phosphinothioic bromide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl(phenyl)phosphinothioic bromide involves its interaction with various molecular targets and pathways. The compound can act as a ligand, forming complexes with metals and other substrates. These interactions can influence the reactivity and properties of the compound, leading to its diverse applications in different fields.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-Butyl(phenyl)phosphinothioic bromide include:
- tert-Butyl(phenyl)phosphine
- tert-Butyl(phenyl)phosphinothioic acid
- tert-Butyl(phenyl)phosphinothioic chloride
Uniqueness
This compound is unique due to the presence of the bromine atom, which allows for further functionalization through substitution reactions. This makes it a versatile compound for various synthetic applications and research studies.
Properties
CAS No. |
62839-85-4 |
|---|---|
Molecular Formula |
C10H14BrPS |
Molecular Weight |
277.16 g/mol |
IUPAC Name |
bromo-tert-butyl-phenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C10H14BrPS/c1-10(2,3)12(11,13)9-7-5-4-6-8-9/h4-8H,1-3H3 |
InChI Key |
QZOBCIIERXMOCR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)P(=S)(C1=CC=CC=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


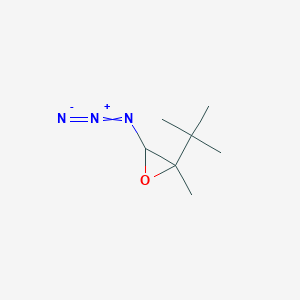
![Ethyl 3-[4-(3-methoxyphenyl)piperazin-1-yl]propanoate](/img/structure/B14505506.png)

![2,2'-([3,3'-Bithiophene]-2,2'-diyl)dipyridine](/img/structure/B14505521.png)
![Chloro[bis(trichloromethyl)]alumane](/img/structure/B14505524.png)
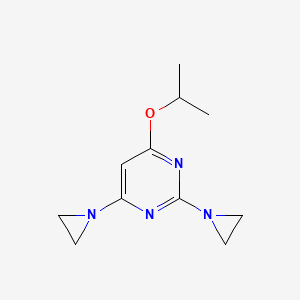
![Bicyclo[2.2.1]hept-5-en-2-ol, 2-[3-(1-ethoxyethoxy)propyl]-](/img/structure/B14505547.png)
